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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the HIV-1 pseudovirus neutralization

assay, a critical tool for evaluating the efficacy of neutralizing antibodies (nAbs) in HIV-1

research and vaccine development. This assay offers a safe, reproducible, and high-throughput

method to quantify the ability of antibodies to inhibit viral entry into target cells.

Principle of the Assay
The HIV-1 pseudovirus neutralization assay utilizes pseudoviruses that are engineered to

express the HIV-1 envelope glycoprotein (Env) on their surface but lack the genetic material

required for replication. These pseudoviruses carry a reporter gene, such as luciferase, which

is expressed upon successful entry into target cells. The neutralization potency of an antibody

is determined by measuring the reduction in reporter gene expression in the presence of the

antibody compared to a no-antibody control.

Key Applications
Vaccine Development: Evaluating the immunogenicity of HIV-1 vaccine candidates by

measuring the neutralizing antibody titers they elicit.

Monoclonal Antibody Research: Characterizing the potency and breadth of newly isolated or

engineered monoclonal antibodies.
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Drug Discovery: Screening for small molecules or other biologics that inhibit HIV-1 entry.

Basic Research: Studying the mechanisms of HIV-1 entry and neutralization.

Experimental Protocols
Protocol 1: Production of HIV-1 Env-Pseudotyped
Viruses
This protocol describes the generation of HIV-1 pseudoviruses by co-transfecting HEK293T

cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a

luciferase reporter gene.[1][2][3]

Materials:

HEK293T cells

Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

Env-expressing plasmid (e.g., pcDNA3.1-Env)

Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)[3]

Transfection reagent (e.g., FuGENE 6 or PEI)[1][3]

T-75 flasks

0.45 µm filters

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density of

3-8 x 10^6 cells per flask in 12 mL of complete growth medium.[1][2] The cells should be 50-

80% confluent on the day of transfection.[1][2]

Plasmid DNA Preparation: In a sterile tube, mix the Env-expressing plasmid and the

pSG3ΔEnv backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of

backbone plasmid).[1][3]
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Transfection Complex Formation: Prepare the transfection complexes according to the

manufacturer's protocol. For FuGENE 6, a 3:1 ratio of reagent to total DNA is often used.[4]

Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl

the flasks to ensure even distribution.

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[3][4]

Harvesting Pseudovirus: After incubation, harvest the cell culture supernatant containing the

pseudoviruses.

Clarification and Filtration: Centrifuge the supernatant at a low speed to pellet cell debris,

and then filter the supernatant through a 0.45 µm filter to remove any remaining cells.[5]

Storage: Aliquot the filtered pseudovirus-containing supernatant and store at -80°C.

Table 1: Recommended Quantities for Pseudovirus Production in a T-75 Flask

Component Quantity

HEK293T Cells 3-8 x 10^6

Env-expressing Plasmid 4 µg

pSG3ΔEnv Backbone Plasmid 8 µg

Transfection Reagent (e.g., FuGENE 6) 36 µL (for 12 µg total DNA)

Complete Growth Medium 12-15 mL

Protocol 2: Titration of HIV-1 Pseudovirus Stock (TCID50
Assay)
This protocol determines the 50% tissue culture infectious dose (TCID50) of the pseudovirus

stock, which is the virus dilution that causes 50% infection of the target cells. This is crucial for

using a standardized amount of virus in the neutralization assay.[4][5][6]

Materials:
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TZM-bl cells (or other suitable target cell line)

Complete Growth Medium

HIV-1 pseudovirus stock

96-well flat-bottom plates

DEAE-Dextran[1][3]

Luciferase assay reagent (e.g., Bright-Glo™ or Britelite™ Plus)[1][3]

Luminometer

Procedure:

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in

100 µL of complete growth medium.[4][5] Incubate overnight.

Serial Dilution of Virus: On the day of infection, prepare serial dilutions of the pseudovirus

stock in complete growth medium. A 5-fold or 10-fold dilution series is common.[4][6]

Infection: Add 50 µL of each virus dilution to the TZM-bl cells in quadruplicate.[4] Also include

wells with cells only (cell control) and cells with the highest concentration of virus (virus

control).

DEAE-Dextran Addition: Add DEAE-Dextran to each well to a final concentration of 10-20

µg/mL to enhance infection.[3][7]

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]

Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay

reagent to each well.[1]

Luminescence Reading: After a 2-minute incubation at room temperature, transfer 150 µL of

the lysate to a black 96-well plate and measure the relative luminescence units (RLU) using

a luminometer.[1]
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TCID50 Calculation: The TCID50 is calculated using the Reed-Muench or a similar statistical

method based on the RLU values.[8] The desired RLU for the neutralization assay is typically

between 50,000 and 150,000.[1]

Table 2: Example of a 10-fold Serial Dilution for TCID50 Assay

Dilution Virus Stock (µL) Medium (µL)
Final Dilution
Factor

10^-1 20 180 10

10^-2 20 of 10^-1 180 100

10^-3 20 of 10^-2 180 1,000

10^-4 20 of 10^-3 180 10,000

10^-5 20 of 10^-4 180 100,000

10^-6 20 of 10^-5 180 1,000,000

Protocol 3: HIV-1 Pseudovirus Neutralization Assay
This protocol measures the neutralizing activity of antibodies by incubating them with a

standardized amount of pseudovirus before adding the mixture to target cells.

Materials:

TZM-bl cells

Complete Growth Medium

HIV-1 pseudovirus stock (diluted to 200 TCID50 per 50 µL)[5]

Test antibodies (e.g., monoclonal antibodies, patient sera)

96-well flat-bottom plates

DEAE-Dextran

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.pnas.org/doi/10.1073/pnas.1322887111
https://en.wikipedia.org/wiki/HIV
https://www.pnas.org/doi/10.1073/pnas.94.5.1925
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Luciferase assay reagent

Luminometer

Procedure:

Antibody Dilution: Prepare serial dilutions of the test antibodies in a 96-well plate. A 3-fold

dilution series is common.[5]

Neutralization Reaction: Add 50 µL of the diluted pseudovirus (containing 200 TCID50) to

each well containing the antibody dilutions.[5] Also include virus control wells (virus +

medium) and cell control wells (medium only).

Incubation: Incubate the plate for 1 hour at 37°C to allow the antibodies to bind to the

pseudovirus.[3][5]

Addition of Target Cells: After the incubation, add 1 x 10^4 TZM-bl cells in 100 µL of medium

containing DEAE-Dextran (final concentration 10-20 µg/mL) to each well.[3][5]

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]

Luciferase Assay and Reading: Perform the luciferase assay and read the RLU as described

in Protocol 2.

Data Analysis: Calculate the percentage of neutralization for each antibody dilution using the

following formula:

% Neutralization = 100 x [1 - (RLU of sample - RLU of cell control) / (RLU of virus control -

RLU of cell control)]

IC50 Determination: The 50% inhibitory concentration (IC50) is the antibody concentration

that results in a 50% reduction in RLU compared to the virus control. This is typically

calculated by fitting the neutralization data to a dose-response curve using non-linear

regression analysis.[3][9]

Table 3: Typical Reagent Volumes for Neutralization Assay
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Component Volume per Well

Antibody Dilution 50 µL

Diluted Pseudovirus (200 TCID50) 50 µL

TZM-bl Cell Suspension (1x10^5 cells/mL) 100 µL

Total Volume 200 µL
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Day 1: Preparation

Day 2: Transfection

Day 4-5: Harvest & Titration

Day 6-8: Neutralization Assay

Seed HEK293T Cells
(3-8x10^6 cells/T-75 flask)

Prepare Plasmid Mix
(Env + Backbone)

Prepare Transfection Reagent

Form DNA-Reagent Complexes

Add Complexes to Cells

Harvest Supernatant

Filter Virus (0.45 µm)

Perform TCID50 Assay
on TZM-bl cells

Serially Dilute Antibody

Incubate Ab + Pseudovirus (1 hr)

Add TZM-bl Cells

Incubate (48 hrs)

Read Luciferase Activity

Calculate % Neutralization & IC50

Click to download full resolution via product page

Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.
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Caption: Mechanism of HIV-1 entry and inhibition by neutralizing antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12409552?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/HIV
https://pmc.ncbi.nlm.nih.gov/articles/PMC109994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC109994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC109994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836356/
https://journals.asm.org/doi/10.1128/jvi.02664-13
https://www.pnas.org/doi/10.1073/pnas.94.5.1925
https://journals.asm.org/doi/abs/10.1128/jvi.72.6.4694-4703.1998
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192632/
https://www.pnas.org/doi/10.1073/pnas.1322887111
https://pmc.ncbi.nlm.nih.gov/articles/PMC3238677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3238677/
https://www.benchchem.com/product/b12409552#protocol-for-hiv-1-pseudovirus-neutralization-assay
https://www.benchchem.com/product/b12409552#protocol-for-hiv-1-pseudovirus-neutralization-assay
https://www.benchchem.com/product/b12409552#protocol-for-hiv-1-pseudovirus-neutralization-assay
https://www.benchchem.com/product/b12409552#protocol-for-hiv-1-pseudovirus-neutralization-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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